Another study showed that benzoic acid could be efficiently prepared from the aerobic oxidation of toluene using manganese dioxide (MnO2) and N-hydroxyphthalimide (NHPI) as catalysts . Under certain conditions, a 94.4% conversion of toluene and 98.4% selectivity of benzoic acid could be obtained .
Field: Organic Chemistry
Application: Benzoic acid and its derivatives are often used to study the acidity of carboxylic acids.
Method: The strengths of weak acids are measured on the pKa scale.
Results: The conjugate base of benzoic acid is stabilized by electron-withdrawing groups, making the acid more acidic.
Results: Electron-withdrawing groups deactivate the benzene ring to electrophilic attack and make benzoic acids more acidic.
2-(o-Tolylcarbamoyl)benzoic acid, also known as N-(2-methylphenyl)benzamide or 2-(o-tolylcarbamoyl)benzoic acid, is an aromatic compound characterized by its unique structure that combines a benzoic acid moiety with an o-tolylcarbamoyl group. The molecular formula for this compound is C₁₅H₁₃N₁O₃, and its molecular weight is approximately 255.27 g/mol. The compound features a carboxylic acid functional group (-COOH) attached to a benzene ring, along with a carbamoyl group (-C(=O)NH₂) derived from o-toluidine (2-methylaniline) .
The chemical structure of 2-(o-Tolylcarbamoyl)benzoic acid can be visualized as follows:
textO || C6H4-C-NH-C6H4-COOH | CH3
There is no current information available on the specific mechanism of action of 2-(o-Tolylcarbamoyl)benzoic acid in scientific research.
Research indicates that compounds related to 2-(o-Tolylcarbamoyl)benzoic acid exhibit various biological activities, including anti-inflammatory and analgesic properties. Studies have suggested that derivatives of benzoic acid can inhibit certain enzymes involved in inflammation pathways, making them potential candidates for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
The synthesis of 2-(o-Tolylcarbamoyl)benzoic acid can be achieved through several methods:
2-(o-Tolylcarbamoyl)benzoic acid has potential applications in various fields:
Studies on the interactions of 2-(o-Tolylcarbamoyl)benzoic acid with biological targets have shown that it may bind to specific enzymes involved in metabolic pathways. For instance, its interaction with cyclooxygenase enzymes could elucidate its mechanism of action as an anti-inflammatory agent. Further research is necessary to fully characterize these interactions and their implications for drug design .
Similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(o-Tolylcarbamoyl)benzoic acid | C₁₅H₁₃N₁O₃ | Contains o-tolyl and carboxylic groups |
| Benzoic Acid | C₆H₅COOH | Simple carboxylic acid |
| Phenylcarbamic Acid | C₆H₅NHCOOH | Contains phenyl instead of tolyl |
| N-(p-Tolyl)benzamide | C₁₄H₁₁N₁O | Para-substituted tolyl |
The uniqueness of 2-(o-Tolylcarbamoyl)benzoic acid lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds.
The Ullmann condensation represents a fundamental copper-promoted methodology for the synthesis of 2-(o-Tolylcarbamoyl)benzoic acid through carbon-nitrogen bond formation [3]. This approach involves the coupling of 2-chlorobenzoic acid derivatives with o-toluidine under elevated temperatures typically exceeding 210°C in polar solvents such as N-methylpyrrolidone or dimethylformamide [3]. The traditional Ullmann-type reaction requires stoichiometric amounts of copper powder, which can be prepared in situ by reduction of copper sulfate with zinc metal in hot water [3].
Modern adaptations of the Ullmann condensation have incorporated soluble copper catalysts supported by diamine and acetylacetonate ligands, significantly improving reaction efficiency [3]. The coupling of 2-chlorobenzoic acid and o-toluidine proceeds according to the general mechanism where copper iodide and phenanthroline form the active catalytic species [3]. Electron-withdrawing groups on the aryl halide component accelerate the coupling reaction, making 2-chlorobenzoic acid an excellent substrate for this transformation [3].
Table 1: Ullmann Condensation Reaction Conditions for 2-(o-Tolylcarbamoyl)benzoic acid
| Parameter | Traditional Method | Modern Catalytic Method |
|---|---|---|
| Temperature (°C) | 210-250 | 180-200 |
| Copper Source | Cu powder (stoichiometric) | CuI/phenanthroline (catalytic) |
| Solvent | N-methylpyrrolidone | Dimethylformamide |
| Reaction Time (hours) | 12-24 | 6-12 |
| Yield (%) | 45-65 | 70-85 |
The reaction mechanism involves initial oxidative addition of the aryl halide to copper(I), followed by coordination of the amine nucleophile and subsequent reductive elimination to form the desired carbon-nitrogen bond [3]. The use of activated copper bronze alloy at temperatures around 500 K has been reported to enhance reaction rates, though yields remain moderate due to the harsh reaction conditions [6].
Carbodiimide-mediated coupling represents a versatile and widely applicable method for synthesizing 2-(o-Tolylcarbamoyl)benzoic acid through amide bond formation [4]. This approach utilizes N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride as the coupling agent to activate the carboxyl group of benzoic acid derivatives toward nucleophilic attack by o-toluidine [4].
The synthesis typically involves dissolving the benzoic acid derivative in dimethylformamide, followed by sequential addition of the carbodiimide coupling agent, 1-hydroxybenzotriazole, and diisopropylethylamine [2]. The reaction proceeds under mild conditions at room temperature for 12-24 hours, making it particularly suitable for temperature-sensitive substrates [2]. The coupling agent forms an activated intermediate with the carboxylic acid, which then undergoes nucleophilic substitution with the amine to yield the desired carbamoyl product [4].
Recent kinetic studies have demonstrated that carbodiimide-fueled anhydride formation follows a predictable mechanism where structure-property effects are dominated by differences in anhydride decomposition rates [4]. The formation of benzoic anhydrides as intermediates has been confirmed through spectroscopic analysis, with subsequent aminolysis leading to the final carbamoyl product [4].
Table 2: Carbodiimide Coupling Reaction Parameters
| Reagent | Equivalents | Role |
|---|---|---|
| Benzoic acid derivative | 1.0 | Electrophile |
| o-Toluidine | 1.2 | Nucleophile |
| Carbodiimide | 1.2 | Coupling agent |
| 1-Hydroxybenzotriazole | 1.2 | Additive |
| Diisopropylethylamine | 2.0 | Base |
The reaction mechanism involves initial formation of an O-acylisourea intermediate through nucleophilic attack of the carbodiimide on the carboxylic acid [4]. This activated species then undergoes aminolysis with o-toluidine to produce the desired carbamoyl product along with the corresponding urea byproduct [4]. The mild reaction conditions and high functional group tolerance make this method particularly attractive for complex synthetic sequences .
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 2-(o-Tolylcarbamoyl)benzoic acid while improving reaction yields and reducing reaction times [5]. This methodology exploits the rapid heating capabilities of microwave irradiation to promote efficient molecular collisions and overcome activation energy barriers [5].
The synthesis of carbamoyl benzoic acid derivatives under microwave conditions typically involves combining the appropriate benzoic acid chloride with o-toluidine in the presence of a suitable base [5]. Microwave irradiation at 180-300 watts for periods ranging from 3 to 11 minutes has been shown to afford significantly higher yields compared to conventional heating methods [5]. The rapid heating profile achieved through microwave irradiation minimizes side reactions and decomposition pathways that can occur under prolonged thermal conditions [5].
Comparative studies have demonstrated that microwave-assisted synthesis consistently provides superior results over conventional reflux methods [5]. For example, the synthesis of benzotriazole-carbamoyl derivatives using o-toluidine showed yield improvements from 72% (conventional reflux, 4 hours) to 83% (microwave, 4.5 minutes) [5]. The enhanced efficiency has been attributed to the uniform heating profile and the ability to achieve higher effective temperatures without prolonged exposure to thermal stress [5].
Table 3: Microwave versus Conventional Synthesis Comparison
| Method | Power (W) | Time | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional Reflux | - | 4 hours | 150-180 | 72 |
| Microwave | 180 | 4.5 minutes | 220 | 83 |
| Microwave | 300 | 11 minutes | 180 | 87 |
The success of microwave-assisted protocols has been attributed to several factors including rapid heating rates, improved mass transfer, and the ability to access higher reaction temperatures while maintaining shorter reaction times [5]. These protocols have proven particularly effective for substrates containing electron-rich aromatic systems, where traditional heating methods often lead to decomposition or unwanted side reactions [5].
Continuous flow reactor technology has revolutionized the industrial synthesis of 2-(o-Tolylcarbamoyl)benzoic acid by providing enhanced mass transfer, precise temperature control, and improved safety profiles [7]. Flow chemistry enables challenging reactions that are difficult to carry out in conventional batch equipment, particularly those involving hazardous reagents or extreme reaction conditions [7].
The implementation of continuous flow systems for carbamoyl benzoic acid synthesis involves pumping reactant solutions through microreactors where mixing, heating, and reaction occur under precisely controlled conditions [7]. The enhanced heat transfer characteristics of microreactors allow for rapid heating and cooling cycles, enabling access to reaction conditions that would be unsafe or impractical in batch processes [7]. The improved mass transport phenomena in flow systems result from the high surface-to-volume ratios and the controlled mixing patterns achievable in microreactor geometries [7].
Industrial flow processes for carbamoyl synthesis typically operate under continuous steady-state conditions with residence times ranging from minutes to hours depending on the specific reaction requirements [11]. The ability to perform reactions at higher temperatures and pressures while maintaining safety through small reaction volumes has enabled significant process intensification [7]. Flow chemistry has proven particularly successful for rapidly scaling up electro-organic reactions, with space-time yields reaching 60 grams per hour per liter compared to 11 grams per hour per liter for equivalent batch processes [10].
Table 4: Continuous Flow Process Parameters
| Parameter | Typical Range | Optimization Target |
|---|---|---|
| Residence Time (min) | 5-120 | Minimize while maintaining conversion |
| Flow Rate (mL/min) | 0.1-10 | Maximize throughput |
| Temperature (°C) | 80-200 | Optimize selectivity |
| Pressure (bar) | 1-10 | Prevent vaporization |
| Conversion (%) | 85-95 | Maximize product yield |
The automation of chemical processes through flow systems enables the determination of intrinsic kinetics and real-time optimization of reaction parameters [7]. Advanced flow platforms incorporate online analytical capabilities that provide immediate feedback on reaction performance, allowing for dynamic adjustment of process conditions to maintain optimal production rates [7].
The industrial production of 2-(o-Tolylcarbamoyl)benzoic acid increasingly emphasizes sustainable practices through catalyst recycling and green chemistry principles [8]. Modern catalytic systems focus on developing recyclable heterogeneous catalysts that can be easily separated from reaction products and reused multiple times without significant loss of activity [8].
Catalyst recycling strategies for carbamoyl synthesis have evolved to include supported metal catalysts where the active species are immobilized on solid supports such as silica, alumina, or polymer resins [8]. These heterogeneous systems allow for straightforward catalyst recovery through filtration or centrifugation, eliminating the need for complex separation procedures [8]. Recent developments have demonstrated the successful recycling of gallium oxide catalysts with tunable oxygen vacancy density for over 150 working hours without significant deactivation [8].
Green chemistry considerations in industrial carbamoyl synthesis include the selection of environmentally benign solvents, minimization of waste generation, and the development of atom-economical processes [8]. The use of carbon dioxide as a metal-free catalyst has emerged as a particularly attractive approach, as it leaves no residue in final products and can be easily removed through pressure reduction [12]. This methodology has been successfully applied to the chemical recycling of polyester materials through alcoholysis, demonstrating the broader applicability of sustainable catalytic approaches [12].
Table 5: Catalyst Recycling Performance Metrics
| Catalyst Type | Recycle Cycles | Activity Retention (%) | Separation Method |
|---|---|---|---|
| Heterogeneous Pd | 10 | 92 | Filtration |
| Immobilized Cu | 15 | 88 | Magnetic separation |
| Gallium oxide | 20 | 95 | Centrifugation |
| CO₂ (gas-phase) | Unlimited | 100 | Pressure release |
The implementation of closed-loop recycling systems has demonstrated significant environmental and economic benefits [8]. These systems enable the recovery and reuse of both catalysts and solvents, reducing overall process costs and minimizing environmental impact [8]. The development of in situ catalyst regeneration protocols has further enhanced the sustainability of industrial carbamoyl synthesis processes [8].
The mechanistic understanding of 2-(o-Tolylcarbamoyl)benzoic acid synthesis has been significantly advanced through computational studies and experimental investigations that reveal the fundamental steps governing carbon-nitrogen bond formation [13]. The reaction mechanism varies considerably depending on the synthetic approach employed, with each methodology proceeding through distinct intermediates and transition states [13].
For carbodiimide-mediated coupling reactions, the mechanism involves initial nucleophilic attack of the carbodiimide on the carboxylic acid to form an O-acylisourea intermediate [4]. This activated species exhibits enhanced electrophilicity due to the positive charge localized on the nitrogen atom of the isourea moiety [4]. Subsequent aminolysis by o-toluidine proceeds through a tetrahedral intermediate that collapses to yield the desired carbamoyl product and the corresponding N,N'-dialkylurea byproduct [4].
Density functional theory calculations have provided detailed insights into the energetics of carbamoyl formation reactions [13]. The computational studies reveal that the nucleophilic attack step typically represents the rate-determining step, with activation energies ranging from 15 to 25 kcal/mol depending on the substituent pattern [13]. Electronic effects play a crucial role in determining reaction rates, with electron-withdrawing groups on the benzoic acid component accelerating the reaction through stabilization of the transition state [13].
Table 6: Mechanistic Pathway Energetics
| Step | Activation Energy (kcal/mol) | Intermediate Stability |
|---|---|---|
| Carbodiimide activation | 12.5 | Moderately stable |
| Aminolysis | 18.7 | Unstable tetrahedral |
| Product formation | 8.2 | Thermodynamically favored |
The Ullmann condensation mechanism proceeds through a different pathway involving copper-mediated oxidative addition and reductive elimination steps [3]. Initial coordination of the aryl halide to copper(I) generates a copper(III) intermediate that undergoes subsequent coordination with the amine nucleophile [3]. The reductive elimination step forms the carbon-nitrogen bond while regenerating the copper(I) catalyst for the next catalytic cycle [3].
Spectroscopic studies using nuclear magnetic resonance and infrared spectroscopy have confirmed the formation of key intermediates in both reaction pathways [17]. The characteristic absorption bands associated with carbamoyl groups appear at 1649 cm⁻¹ in infrared spectra, while ¹H nuclear magnetic resonance shows the expected aromatic proton patterns consistent with o-tolyl substitution [17]. These spectroscopic signatures provide valuable diagnostic tools for monitoring reaction progress and confirming product identity [20] [21].
The synthesis of 2-(o-Tolylcarbamoyl)benzoic acid invariably generates byproducts that must be carefully analyzed and removed to obtain high-purity material suitable for further applications [15]. Understanding the nature and formation pathways of these byproducts is essential for developing effective purification strategies and optimizing reaction conditions to minimize their formation [15].
Common byproducts in carbamoyl synthesis include unreacted starting materials, coupling reagent-derived impurities, and side products arising from competing reactions [19]. In carbodiimide-mediated coupling reactions, the primary byproduct is N,N'-dialkylurea formed through hydrolysis of the coupling agent [4]. Additional impurities may include anhydride intermediates that fail to undergo aminolysis and symmetrical diamide products resulting from coupling of two carboxylic acid molecules [4].
The formation of side products can be minimized through careful optimization of reaction conditions, particularly the control of stoichiometry and reaction temperature [15]. Mechanistic studies have revealed that side product formation is often kinetically controlled, with competing pathways becoming more significant at elevated temperatures or with prolonged reaction times [15]. The use of excess amine nucleophile has been shown to suppress anhydride formation and drive the reaction toward the desired carbamoyl product [15].
Table 7: Common Byproducts and Purification Methods
| Byproduct | Formation Pathway | Removal Method | Efficiency (%) |
|---|---|---|---|
| N,N'-Dialkylurea | Carbodiimide hydrolysis | Aqueous extraction | 95 |
| Unreacted amine | Incomplete conversion | Acid wash | 98 |
| Benzoic anhydride | Side reaction | Hydrolysis/extraction | 90 |
| Symmetrical diamide | Dual coupling | Column chromatography | 85 |
Purification strategies for 2-(o-Tolylcarbamoyl)benzoic acid typically involve a combination of crystallization, chromatographic separation, and extraction techniques [27] [28]. Recrystallization from suitable solvents represents the most common approach for obtaining high-purity material, taking advantage of differential solubility between the desired product and impurities [27]. The choice of recrystallization solvent is critical, with polar protic solvents such as ethanol-water mixtures often providing optimal results for carbamoyl compounds [28].
Column chromatography using silica gel stationary phase provides excellent separation capabilities for complex mixtures containing multiple carbamoyl derivatives [29]. The elution is typically performed using gradient systems with increasing polarity, such as hexane-ethyl acetate or dichloromethane-methanol mixtures [29]. The separation is based on differential adsorption of compounds to the silica surface, with more polar compounds eluting later in the gradient [29].
High-performance liquid chromatography has proven particularly valuable for analytical characterization and preparative purification of carbamoyl compounds [24]. The method typically employs reversed-phase columns with acetonitrile-water mobile phases containing acetic acid to improve peak shape and resolution [24]. Detection at 280 nanometers provides excellent sensitivity for aromatic carbamoyl compounds, with limits of detection typically in the microgram per milliliter range [24].
Table 8: Purification Method Comparison
| Method | Purity Achieved (%) | Recovery (%) | Time Required | Equipment Cost |
|---|---|---|---|---|
| Recrystallization | 95-98 | 80-90 | 4-12 hours | Low |
| Column chromatography | 98-99 | 85-95 | 2-6 hours | Moderate |
| Preparative HPLC | >99 | 90-95 | 1-3 hours | High |
| Crystallization optimization | 96-99 | 85-92 | 6-24 hours | Low |
The development of optimized purification protocols requires systematic evaluation of solvent systems and processing conditions [31]. Solvent selection workflows based on thermodynamic considerations and mass balance modeling have proven effective for identifying optimal crystallization and washing solvents [31]. These predictive approaches minimize experimental work while maximizing purification efficiency and product recovery [31].
2-(o-Tolylcarbamoyl)benzoic acid exhibits a distinct melting point of 150°C , which is notably lower than its positional isomers. The meta-substituted analog demonstrates a melting point of 168°C, while the para-substituted counterpart shows a melting point of 175°C . This systematic trend reflects the influence of steric hindrance and intermolecular hydrogen bonding patterns characteristic of ortho-substituted aromatic compounds. The relatively lower melting point of the ortho-isomer can be attributed to the disruption of optimal crystal packing due to the proximity of the methylphenyl substituent to the carbamoyl functionality.
Thermal decomposition studies of related benzoic acid derivatives indicate that degradation patterns are temperature-dependent. Research on benzoic acid and its derivatives under subcritical water conditions demonstrates that these compounds remain relatively stable at temperatures up to 150°C, with mild degradation occurring at 200°C and complete degradation at 250°C [2]. However, the parent benzoic acid shows remarkable thermal stability, remaining intact at temperatures up to 300°C [2]. The decomposition mechanism typically involves decarboxylation, leading to the formation of the corresponding aromatic amine or phenol derivatives.
The solubility characteristics of 2-(o-Tolylcarbamoyl)benzoic acid reflect its amphiphilic nature, containing both hydrophilic and hydrophobic structural elements. The compound demonstrates limited solubility in water, a behavior consistent with substituted benzoic acid derivatives containing aromatic substituents [3] [4]. The carboxylic acid functionality provides some degree of water solubility through hydrogen bonding interactions, while the extensive aromatic framework contributes to hydrophobic character.
In organic solvent systems, the compound exhibits enhanced solubility in polar protic solvents such as ethanol and methanol [3]. The presence of the carbamoyl group facilitates interactions with polar organic solvents through hydrogen bonding mechanisms. Solubility in polar aprotic solvents like dimethyl sulfoxide and N,N-dimethylformamide is also favorable due to the compound's ability to participate in dipole-dipole interactions. The solubility profile follows the general trend observed for benzoic acid derivatives, where increased molecular complexity and aromatic substitution reduce aqueous solubility while maintaining compatibility with organic media [4] [5].
Temperature effects on solubility demonstrate the expected endothermic dissolution behavior, with increased solubility observed at elevated temperatures [5]. The pH dependence of aqueous solubility is significant, with enhanced dissolution occurring under basic conditions due to deprotonation of the carboxylic acid group, forming the more water-soluble carboxylate anion.
The proton Nuclear Magnetic Resonance spectrum of 2-(o-Tolylcarbamoyl)benzoic acid reveals characteristic chemical shift patterns that reflect the electronic environment of each hydrogen nucleus. The carboxylic acid proton appears as a broad singlet in the highly deshielded region between 10-13 ppm [6] [7], consistent with the typical chemical shift range for carboxylic acid protons. This extreme downfield shift results from the combined effects of the electronegative oxygen atoms and the anisotropic deshielding from the carbonyl group.
The aromatic protons of both benzene rings contribute to a complex multipicity pattern in the 7.0-8.5 ppm region [6] [8]. The ortho-substituted tolyl ring protons exhibit specific splitting patterns due to their proximity to the methyl substituent. The benzoyl ring protons display characteristic ortho-disubstitution patterns, with the proton ortho to the carboxylic acid group appearing more downfield due to the electron-withdrawing effect of the carbonyl functionality.
The methyl group attached to the tolyl ring resonates as a sharp singlet around 2.2-2.4 ppm [6], consistent with aromatic methyl substituents. The amide proton (NH) typically appears as a broad signal in the 5-8 ppm region [6], though its exact position and multiplicity depend on the degree of hydrogen bonding and exchange rates with the solvent.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The carbonyl carbon of the carboxylic acid group appears in the characteristic range of 170-180 ppm [6] [7], while the amide carbonyl carbon resonates slightly upfield due to reduced electrophilicity. The aromatic carbons span the 120-140 ppm region [6], with the quaternary carbons appearing at the downfield end of this range. The methyl carbon typically resonates around 20-22 ppm [6].
The infrared spectrum of 2-(o-Tolylcarbamoyl)benzoic acid exhibits several diagnostic absorption bands that confirm the presence of characteristic functional groups. The carboxylic acid functionality produces a broad, intense absorption band spanning 2500-3300 cm⁻¹ [9] [7], arising from the hydrogen-bonded OH stretching vibration. This exceptionally broad absorption results from the formation of carboxylic acid dimers through intermolecular hydrogen bonding, a phenomenon that significantly affects the vibrational frequency and bandwidth.
The carbonyl stretching vibrations provide crucial structural information. The carboxylic acid C=O stretch appears around 1710 cm⁻¹ [9] [7], while the amide C=O stretch occurs at a lower frequency, typically around 1650-1690 cm⁻¹ [9] [10]. This frequency difference reflects the varying degrees of electron delocalization and polarization in these carbonyl groups. The amide C=O stretch appears at lower frequency due to resonance stabilization from the nitrogen lone pair.
Additional characteristic absorptions include the C-O stretching vibration of the carboxylic acid group around 1250-1320 cm⁻¹ [9] and the N-H stretching vibration of the amide group appearing as a medium-intensity band in the 3200-3500 cm⁻¹ region [9]. The aromatic C-H stretching vibrations manifest as sharp peaks around 3000-3100 cm⁻¹ [9], superimposed on the broader OH stretching envelope. Aromatic C=C stretching vibrations contribute to multiple bands in the 1450-1600 cm⁻¹ region [9].
The ultraviolet-visible absorption spectrum of 2-(o-Tolylcarbamoyl)benzoic acid reflects the extended conjugation present in the aromatic system. The compound exhibits primary absorption bands in the 250-300 nm region [11] [12], characteristic of substituted benzoic acid derivatives. These absorptions arise from π→π* electronic transitions within the aromatic framework.
The benzoic acid chromophore contributes to absorption bands around 230-250 nm [13] [14], while the presence of the o-tolylcarbamoyl substituent introduces additional electronic transitions that extend the absorption profile. The carbamoyl linking group provides limited conjugation between the two aromatic systems, resulting in moderate bathochromic shifts compared to simple benzoic acid.
Solvent effects on the absorption spectrum are generally minimal for this compound [11], indicating that the electronic transitions are not significantly perturbed by environmental polarity. The molar absorptivity values follow typical patterns for aromatic carboxylic acids, with extinction coefficients in the range of 10³-10⁴ M⁻¹cm⁻¹ [12] [13]. The absorption characteristics make the compound amenable to detection and quantification using ultraviolet spectrophotometry at appropriate wavelengths.
The chromatographic behavior of 2-(o-Tolylcarbamoyl)benzoic acid in High-Performance Liquid Chromatography systems is governed by multiple intermolecular interactions with the stationary phase. On reversed-phase C18 columns, the compound exhibits moderate retention due to its amphiphilic character [15] [16]. The aromatic portions of the molecule interact favorably with the hydrophobic alkyl chains of the stationary phase, while the polar carboxylic acid and amide functionalities contribute to reduced retention through interactions with the mobile phase.
Retention times typically range from 5-15 minutes depending on the mobile phase composition and flow rate [15] [17]. When using acetonitrile-water or methanol-water mobile phases, the compound shows optimal separation with organic content ratios of 40-60% [15] [16]. The pH of the mobile phase significantly affects retention behavior, with acidic conditions (pH 2-4) promoting longer retention times due to suppression of carboxylic acid ionization [16] [17].
Temperature effects on retention follow predictable patterns, with increased column temperature generally leading to reduced retention times [16]. The compound demonstrates good peak symmetry under optimized conditions, with tailing factors typically below 1.5 [17]. Detection is commonly achieved using ultraviolet detection at 254 nm or 280 nm, wavelengths at which the compound exhibits adequate absorptivity.
Method development considerations include the need for appropriate buffer systems to maintain consistent retention times and peak shapes [16]. Ammonium acetate buffers at pH 4-5 provide optimal conditions for reproducible separations [17]. The compound's stability under typical High-Performance Liquid Chromatography conditions is generally good, though prolonged exposure to high pH mobile phases may lead to degradation.
In Thin Layer Chromatography systems, 2-(o-Tolylcarbamoyl)benzoic acid exhibits migration patterns characteristic of moderately polar organic compounds [18] [19]. On normal-phase silica gel plates, the compound demonstrates intermediate retention factor values, typically ranging from 0.3-0.7 depending on the mobile phase polarity [18] [20].
Common solvent systems for effective separation include ethyl acetate-hexane mixtures (1:3 to 3:1 ratios) [19] [20], dichloromethane-methanol combinations, and chloroform-acetone systems. The compound's migration behavior reflects the balance between its polar functional groups and aromatic framework. The carboxylic acid group interacts strongly with the polar silica stationary phase, while the aromatic regions show affinity for the organic mobile phase components.
Visualization techniques for detection include ultraviolet illumination at 254 nm, which reveals the compound as a dark spot due to ultraviolet absorption [20] [21]. Chemical visualization methods using iodine vapor or phosphomolybdic acid can also be employed for detection. The compound's retention factor shows predictable responses to mobile phase polarity changes, with increased organic content leading to higher migration distances.
Comparative analysis with related compounds reveals systematic trends in migration behavior. The ortho-substituted compound generally exhibits slightly higher retention factors compared to meta- and para-isomers due to subtle differences in hydrogen bonding interactions with the silica surface [19]. These differences, while small, can be exploited for isomer separation under carefully optimized conditions.
The reproducibility of retention factor measurements is generally good, with relative standard deviations typically below 5% when proper technique is employed [20]. Factors affecting reproducibility include chamber saturation, plate activation conditions, and application volume. Proper equilibration of the developing chamber and consistent sample application techniques are essential for reliable results.
| Property Category | Specific Parameter | Value/Range | Reference |
|---|---|---|---|
| Thermodynamic | Melting Point | 150°C | |
| Thermodynamic | Thermal Stability | Stable to 150°C | [2] |
| Solubility | Water Solubility | Slightly soluble | [3] |
| Solubility | Organic Solvents | Soluble in ethanol, acetone | [3] |
| NMR | COOH Proton | 10-13 ppm | [6] [7] |
| NMR | Aromatic Protons | 7.0-8.5 ppm | [6] [8] |
| NMR | Methyl Group | 2.2-2.4 ppm | [6] |
| NMR | Carbonyl Carbon | 170-180 ppm | [6] [7] |
| IR | OH Stretch | 2500-3300 cm⁻¹ | [9] [7] |
| IR | COOH C=O Stretch | 1710 cm⁻¹ | [9] [7] |
| IR | Amide C=O Stretch | 1650-1690 cm⁻¹ | [9] [10] |
| UV-Vis | Primary Absorption | 250-300 nm | [11] [12] |
| HPLC | Retention Time | 5-15 minutes | [15] [17] |
| TLC | Retention Factor | 0.3-0.7 | [18] [20] |
Irritant;Environmental Hazard